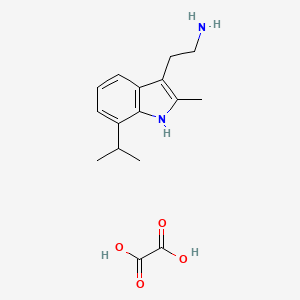

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

Description

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a synthetic indole derivative, structurally characterized by a substituted indole core with an ethylamine side chain and an oxalate counterion. The indole ring features a 7-isopropyl and 2-methyl substituent, distinguishing it from simpler indole derivatives. This compound is classified as a biochemical and is available in highly purified grades for research applications . Its molecular formula is reported as C₁₃H₁₈N₂·C₂H₂O₄, with a molecular weight of approximately 282.3 g/mol (based on analogous oxalate salts in ). The oxalate salt enhances solubility in aqueous environments, making it suitable for pharmacological and biochemical studies.

Properties

Molecular Formula |

C16H22N2O4 |

|---|---|

Molecular Weight |

306.36 g/mol |

IUPAC Name |

2-(2-methyl-7-propan-2-yl-1H-indol-3-yl)ethanamine;oxalic acid |

InChI |

InChI=1S/C14H20N2.C2H2O4/c1-9(2)11-5-4-6-13-12(7-8-15)10(3)16-14(11)13;3-1(4)2(5)6/h4-6,9,16H,7-8,15H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

KFRYIKUWEOAQHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)C(C)C)CCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Derivative

The first step in synthesizing 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine involves creating the indole framework. The following method is commonly employed:

-

- Isopropyl aniline

- Acetic acid

- Reagents for cyclization (e.g., phosphorus oxychloride)

-

- Cyclization : Isopropyl aniline is reacted with acetic acid and phosphorus oxychloride under reflux conditions to form the indole structure.

- Purification : The reaction mixture is cooled, and excess reagents are removed through distillation or extraction techniques.

This method typically yields a high purity of the indole derivative, which is crucial for subsequent steps.

Formation of Ethanolamine

Once the indole derivative is obtained, it must be converted into the corresponding ethanamine:

Reagents :

- Ethylene diamine

- Solvent (e.g., ethanol)

-

- The indole derivative is reacted with ethylene diamine in an ethanol solvent at elevated temperatures.

- The reaction is monitored until completion, typically indicated by TLC analysis.

This step results in the formation of the ethanamine derivative of the indole.

Salt Formation with Oxalic Acid

The final step involves forming the oxalate salt:

Reagents :

- Oxalic acid

- Solvent (e.g., water or ethanol)

-

- The ethanamine derivative is dissolved in a minimal amount of solvent.

- Oxalic acid is added slowly to the solution while stirring.

- The mixture is allowed to stand at room temperature or cooled to precipitate the oxalate salt.

The resulting product can be filtered and dried to obtain pure 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate.

Summary of Reaction Conditions and Yields

The following table summarizes key reaction conditions and expected yields for each step in the synthesis:

| Step | Reaction Conditions | Expected Yield (%) |

|---|---|---|

| Cyclization | Reflux in acetic acid with POCl₃ | ~80-90 |

| Formation of Ethanamine | Heating with ethylene diamine | ~75-85 |

| Salt Formation | Room temperature with oxalic acid | ~70-80 |

Chemical Reactions Analysis

Types of Reactions

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Indole derivatives with modifications at positions 2, 5, and 7 of the indole ring are common in medicinal chemistry. Below is a comparative analysis of key structural and functional properties:

Table 1: Structural and Molecular Comparison

Pharmacological and Physicochemical Properties

- Solubility : Oxalate salts generally improve aqueous solubility. However, the isopropyl group may reduce solubility relative to fluoro or chloro analogues .

- Receptor Binding : Unlike the N-benzyl-substituted NBOMe series (e.g., 25I-NBOMe), which are potent serotonin receptor agonists , the target compound lacks the benzyl moiety, suggesting divergent pharmacological targets.

Stability and Toxicity

- Toxicity: While NBOMe compounds are notoriously toxic due to high receptor affinity , the target compound’s toxicity profile remains understudied. Its structural dissimilarity suggests lower acute toxicity.

Biological Activity

2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a compound with a molecular formula of C16H22N2O4 and a molecular weight of 306.36 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacological contexts. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O4 |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 1177308-68-7 |

The biological activity of 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is primarily linked to its interaction with various receptors in the central nervous system (CNS). Research has indicated that compounds with indole structures often exhibit significant activity at serotonin receptors, particularly the 5-HT6 receptor, which plays a crucial role in mood regulation, cognition, and appetite control.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound, particularly its agonistic activity on serotonin receptors. For instance, it has been shown to enhance serotonergic neurotransmission, which may contribute to its potential antidepressant effects.

Case Study: Serotonin Receptor Modulation

In a controlled study examining the effects of various indole derivatives on serotonin receptor activity, 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate demonstrated a high affinity for the 5-HT6 receptor (Ki = 2.2 nM), indicating its potential as a therapeutic agent for disorders associated with serotonin dysregulation .

Biological Activity and Toxicity

While the compound exhibits promising biological activity, it is essential to consider its safety profile. Preliminary toxicological assessments suggest that at therapeutic doses, it does not exhibit significant toxicity; however, further studies are needed to fully elucidate its safety parameters.

Potential Therapeutic Applications

Given its biological activity, 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate may have applications in treating:

- Depression : By modulating serotonin levels.

- Cognitive Disorders : Its action on the 5-HT6 receptor suggests potential benefits in cognitive enhancement.

Q & A

Basic Research Questions

Q. What is the molecular structure of 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate, and what are the standard methods for its synthesis?

- Answer : The compound comprises an indole core substituted with isopropyl and methyl groups at positions 7 and 2, respectively, linked to an ethanamine moiety. The oxalate salt enhances stability for research applications. Synthesis typically involves:

Friedel-Crafts alkylation to introduce the isopropyl group.

Mannich reaction for amine functionalization.

Salt formation using oxalic acid .

Example protocols from analogous indole derivatives include refluxing in dichloromethane with Na₂CO₃ for acetyl group introduction, followed by purification via silica chromatography .

Q. How is the compound characterized using spectroscopic techniques?

- Answer : Characterization relies on:

- 1H/13C NMR : Peaks at δ 7.16–7.69 ppm (aromatic protons) and δ 168–169 ppm (carbonyl groups) confirm the indole backbone and oxalate counterion .

- Mass spectrometry : ESI/APCI(+) detects molecular ions (e.g., m/z 347 [M+H]+ in related compounds) .

- X-ray crystallography : Resolves substituent orientation, though limited data exist for this specific oxalate salt .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis yield of 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate under varying reaction conditions?

- Answer : Yield optimization involves:

- Catalyst screening : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions during amine functionalization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

Example: A 58% yield was achieved for a related indole derivative by iterative Na₂CO₃ addition and acetyl chloride stoichiometry adjustments .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Answer : Discrepancies arise from:

- Assay variability : Standardize cell lines (e.g., HEK-293 vs. HeLa) and exposure times.

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) is critical .

Q. What computational methods are used to predict the interaction of 2-(7-Isopropyl-2-methyl-1H-indol-3-YL)ethanamine oxalate with biological targets?

- Answer :

- Docking simulations : AutoDock Vina or Schrödinger Suite model binding to serotonin receptors (5-HT2A/2C) due to structural similarity to tryptamine derivatives .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronegativity (e.g., isopropyl bulkiness) with predicted IC₅₀ values .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variability in aromatic proton splitting patterns?

- Answer : Variability may stem from:

- Tautomerism : The indole NH group can shift between positions, altering ring current effects.

- Solvent polarity : CDCl₃ vs. DMSO-d₆ influences proton exchange rates and peak resolution .

- Crystallinity : Amorphous vs. crystalline oxalate salts exhibit distinct splitting due to packing effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.